Pharmacological Profile of Mebanazine: An In-depth Technical Guide
Pharmacological Profile of Mebanazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mebanazine, also known by its trade name Actomol, is a monoamine oxidase inhibitor (MAOI) belonging to the hydrazine chemical class.[1][2][3] Developed in the 1960s, it was utilized as an antidepressant but was subsequently withdrawn from the market due to concerns regarding hepatotoxicity.[1][3] This document provides a comprehensive overview of the pharmacological profile of Mebanazine, synthesizing available data on its mechanism of action, pharmacodynamics, pharmacokinetics, and clinical effects. Due to the historical nature of this compound, quantitative data is limited. Where direct data for Mebanazine is unavailable, information on structurally similar hydrazine-type MAOIs is provided for comparative context.
Introduction
Mebanazine ((1-phenylethyl)hydrazine) is a non-selective, irreversible inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters.[4] By inhibiting MAO, Mebanazine increases the synaptic availability of key neurotransmitters such as serotonin, norepinephrine, and dopamine, which is the basis for its antidepressant effects. As with other hydrazine-derived MAOIs, its clinical use was curtailed by a significant risk of liver damage.[5][6][7] This guide aims to consolidate the fragmented information available on Mebanazine to serve as a technical resource for researchers in pharmacology and drug development.
Mechanism of Action & Pharmacodynamics
Mebanazine's primary pharmacological action is the irreversible inhibition of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[4] This inhibition leads to an elevation of monoamine neurotransmitters in the central nervous system.
Monoamine Oxidase Inhibition
Table 1: MAO Inhibition Data for Pheniprazine (as a proxy for Mebanazine)
| Parameter | MAO-A (rat liver) | MAO-B (rat liver) | MAO-B (ox liver) | Reference |
| Ki (dissociation constant) | 420 nM | 2450 nM | 450 nM | [8] |
| k+2 (first-order rate constant for covalent adduct formation) | 0.06 min⁻¹ | 0.16 min⁻¹ | 0.29 min⁻¹ | [8] |
Note: This data is for pheniprazine and should be interpreted with caution as a potential indicator of Mebanazine's activity.
Signaling Pathway
The primary signaling pathway affected by Mebanazine is the modulation of monoaminergic neurotransmission. By inhibiting MAO, Mebanazine prevents the breakdown of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the presynaptic neuron and the synaptic cleft. This leads to an increased concentration of these neurotransmitters available to bind to their respective postsynaptic receptors.
Other Pharmacodynamic Effects
Studies in the 1960s investigated other potential effects of Mebanazine. One study reported a hypoglycemic effect in rats.[9] Another clinical report explored its action in patients with diabetes.[10] However, detailed mechanistic insights from these older studies are limited.
Pharmacokinetics
Detailed human pharmacokinetic data for Mebanazine is scarce. The primary available information comes from a study in rats using radiolabeled Mebanazine.
Absorption, Distribution, Metabolism, and Excretion (ADME)
A study in rats using [14C]Mebanazine indicated that the drug is readily absorbed from the gut. The majority of the radioactivity was excreted in the urine, with Mebanazine being largely excreted unchanged.[11] Biliary excretion of radioactive material accounted for approximately 24% of the administered dose, with the biliary metabolites suggested to be acid-labile conjugates, possibly N-glucuronides.[11]
Table 2: Pharmacokinetic Parameters of Mebanazine in Rats
| Parameter | Value | Species | Route of Administration | Reference |
| Primary Route of Excretion | Urine | Rat | Oral | [11] |
| Major Form in Urine | Unchanged Mebanazine | Rat | Oral | [11] |
| Biliary Excretion (% of dose) | ~24% | Rat | Oral | [11] |
Note: This data is from a preclinical study in rats and may not be representative of human pharmacokinetics.
For comparison, the half-life of the related hydrazine MAOI, phenelzine, in humans is approximately 11.6 hours.
Clinical Trials and Efficacy
Several clinical trials of Mebanazine were conducted in the 1960s to evaluate its efficacy as an antidepressant.[12][13] These early studies suggested a potential therapeutic effect in depressive illnesses. One trial noted that Mebanazine held promise of being less toxic than other MAO inhibitors in preclinical animal studies.[13] However, the subsequent withdrawal of the drug due to hepatotoxicity indicates that this initial promise was not borne out in wider clinical use. The design and reporting standards of these historical trials differ significantly from modern clinical studies, making a direct comparison of efficacy challenging.
Toxicology
The primary toxicity concern with Mebanazine, and a characteristic of many hydrazine-based MAOIs, is hepatotoxicity.[5][6][7] The exact mechanism of Mebanazine-induced liver injury is not well-documented, but it is thought to be related to the metabolic activation of the hydrazine moiety into reactive intermediates that can cause cellular damage.[6] Studies on hydrazine toxicity have shown that it can cause a dose-related increase in liver triglycerides and a decrease in hepatic glutathione.[14]
Experimental Protocols
In Vitro Monoamine Oxidase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the inhibitory activity of a compound against MAO-A and MAO-B.
Synthesis of Mebanazine ((1-phenylethyl)hydrazine)
A general approach to the synthesis of α-methylbenzylhydrazine would involve the reaction of α-methylbenzylamine with a suitable hydrazine-forming reagent, or the reduction of a corresponding hydrazone.
Conclusion
Mebanazine is a historically significant monoamine oxidase inhibitor whose clinical utility was ultimately limited by its hepatotoxic potential, a common concern with hydrazine-based antidepressants. While detailed quantitative pharmacological data is sparse due to its early withdrawal from the market, the available information confirms its mechanism as a potent, irreversible MAO inhibitor. This technical guide consolidates the existing knowledge on Mebanazine, providing a resource for researchers interested in the history of antidepressant drug development and the pharmacology of hydrazine derivatives. Further research into the specific mechanisms of hydrazine-induced hepatotoxicity remains a relevant area of study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mebanazine - Wikipedia [en.wikipedia.org]
- 3. Mebanazine | C8H12N2 | CID 6179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Hydrazine (antidepressant) - Wikipedia [en.wikipedia.org]
- 6. Metabolic bioactivation of antidepressants: advance and underlying hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenelzine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Species differences in the selective inhibition of monoamine oxidase (1-methyl-2-phenylethyl)hydrazine and its potentiation by cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The hypoglycaemic effect of mebanazine (Actomol) and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The action of mebanazine, a mono amine oxidase inhibitor antidepressant drug in diabetes. II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The metabolic disposition of [14C]pivhydrazine, [14C]mebanazine, and [14C]benzylhydrazine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical trial of mebanazine--a new monoamine oxidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical Trial of Mebanazine—A New Monoamine Oxidase Inhibitor | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 14. Studies on hydrazine hepatotoxicity. 2. Biochemical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
